molecular formula C8H9Cl3O2 B14289174 2,2,2-Trichloroethyl hexa-3,5-dienoate CAS No. 116012-58-9

2,2,2-Trichloroethyl hexa-3,5-dienoate

Cat. No.: B14289174
CAS No.: 116012-58-9
M. Wt: 243.5 g/mol
InChI Key: MZXQAJSVGWRQMK-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl hexa-3,5-dienoate is an organic compound with the molecular formula C8H9Cl3O2. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a trichloroethyl group attached to a hexa-3,5-dienoate moiety, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl hexa-3,5-dienoate typically involves the esterification of 3,5-hexadienoic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl hexa-3,5-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2,2,2-Trichloroethyl hexa-3,5-dienoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl hexa-3,5-dienoate involves its reactivity with various nucleophiles and electrophiles. The trichloroethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the conjugated diene system in the hexa-3,5-dienoate moiety can participate in cycloaddition reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloroethyl acetate
  • 2,2,2-Trichloroethyl chloroformate
  • 2,2,2-Trichloroethyl carbonate

Uniqueness

Compared to similar compounds, 2,2,2-Trichloroethyl hexa-3,5-dienoate is unique due to its conjugated diene system, which allows for a broader range of chemical reactions. This feature makes it particularly valuable in synthetic organic chemistry for constructing complex molecular architectures .

Properties

CAS No.

116012-58-9

Molecular Formula

C8H9Cl3O2

Molecular Weight

243.5 g/mol

IUPAC Name

2,2,2-trichloroethyl hexa-3,5-dienoate

InChI

InChI=1S/C8H9Cl3O2/c1-2-3-4-5-7(12)13-6-8(9,10)11/h2-4H,1,5-6H2

InChI Key

MZXQAJSVGWRQMK-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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